molecular formula C15H21NO3 B6265313 tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate CAS No. 1383372-62-0

tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B6265313
CAS No.: 1383372-62-0
M. Wt: 263.3
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Description

tert-Butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate: is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate typically involves the protection of azetidine with a tert-butyl group and subsequent benzylation and hydroxylation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate can undergo oxidation reactions to form ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, benzyl bromide.

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate is unique due to its combination of tert-butyl, benzyl, and hydroxyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

1383372-62-0

Molecular Formula

C15H21NO3

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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